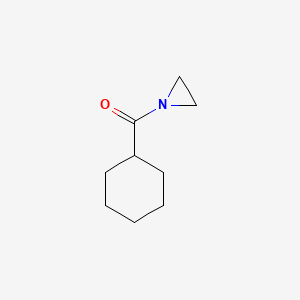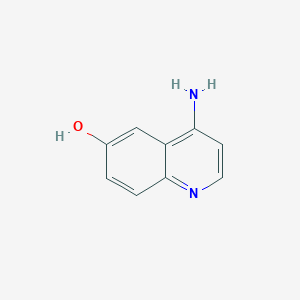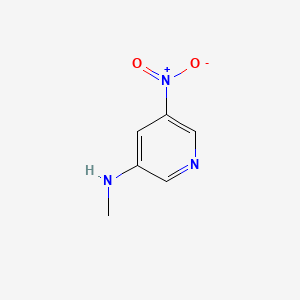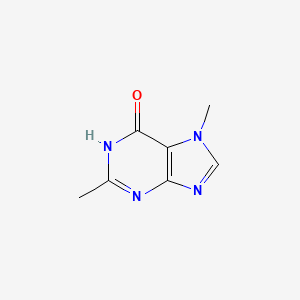![molecular formula C6H6N2O3 B11920311 5,7-Diazaspiro[2.5]octane-4,6,8-trione CAS No. 6947-77-9](/img/structure/B11920311.png)
5,7-Diazaspiro[2.5]octane-4,6,8-trione
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diazaspiro[2.5]octane-4,6,8-trione typically involves the condensation of barbituric acid with 1,2-dibromoethane in the presence of a base . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for 5,7-Diazaspiro[2 the scalability of the synthetic route involving barbituric acid and 1,2-dibromoethane suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
5,7-Diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, particularly at the nitrogen atoms in the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, bases such as sodium hydroxide, and reducing agents like lithium aluminum hydride . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
5,7-Diazaspiro[2.5]octane-4,6,8-trione has several scientific research applications:
作用機序
The mechanism of action of 5,7-Diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit matrix metalloproteinases by binding to the active site and preventing substrate access . This inhibition can lead to reduced inflammation and tumor growth. The compound’s spiro structure allows it to fit into enzyme active sites with high specificity, making it a potent inhibitor .
類似化合物との比較
Similar Compounds
Barbituric Acid: A precursor in the synthesis of 5,7-Diazaspiro[2.5]octane-4,6,8-trione, known for its use in the synthesis of barbiturates.
1,2-Dibromoethane: Another precursor used in the synthesis, known for its role in nucleophilic substitution reactions.
Cyclopropane Derivatives: Compounds with similar spiro structures, often studied for their unique chemical and biological properties.
Uniqueness
This compound is unique due to its spiro structure, which imparts specific chemical reactivity and biological activity. Its ability to inhibit enzymes with high specificity makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
5,7-diazaspiro[2.5]octane-4,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-3-6(1-2-6)4(10)8-5(11)7-3/h1-2H2,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVZDTWRGIHYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219692 | |
| Record name | 5,7-Diazaspiro(2.5)octane-4,6,8-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-77-9 | |
| Record name | 5,5-Ethylenebarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Diazaspiro(2.5)octane-4,6,8-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-ETHYLENEBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNQ0H65BGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)


![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)




![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)




